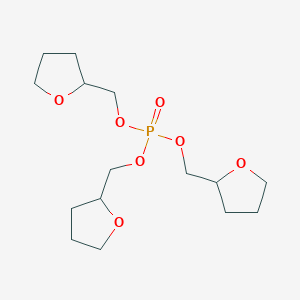
tris(oxolan-2-ylmethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tris(oxolan-2-ylmethyl) phosphate is a chemical compound formed by the reaction of furfuryl alcohol with phosphoric acid in a 3:1 molar ratio. Furfuryl alcohol is derived from furfural, which is obtained from agricultural byproducts like corncobs, oat hulls, and rice husks. This compound is known for its applications in various industrial processes, particularly in the production of resins and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furfuryl alcohol is synthesized from furfural through catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures . The resulting furfuryl alcohol is then reacted with phosphoric acid to form furfuryl alcohol, phosphate (3:1).
Industrial Production Methods: In industrial settings, furfuryl alcohol is produced in large quantities using continuous flow reactors. The hydrogenation of furfural is carried out in the presence of a metal catalyst, and the reaction conditions are optimized to achieve high yields and selectivity . The subsequent reaction with phosphoric acid is conducted in a controlled environment to ensure the desired molar ratio and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: tris(oxolan-2-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Furfuryl alcohol can be oxidized to form furan derivatives such as furoic acid.
Reduction: The compound can be reduced to form tetrahydrofurfuryl alcohol.
Substitution: Furfuryl alcohol can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Plasticizers in Polymer Formulations
- Tris(oxolan-2-ylmethyl) phosphate serves as an effective plasticizer in various polymer formulations. Its ester nature enhances the flexibility and workability of plastics, making it suitable for use in flexible PVC and other polymer products.
-
Flame Retardants
- The phosphorus content of this compound allows it to function as a flame retardant. It is utilized in the production of materials that require enhanced fire resistance, such as flexible foams used in furniture and automotive applications.
-
Biological Activity
- Recent studies have indicated potential biological activities associated with this compound. Its derivatives have been explored for their antimicrobial properties, which may be beneficial in developing new therapeutic agents.
-
Environmental Applications
- The compound's interactions with various environmental factors have been studied, particularly its role in mitigating pollution from industrial processes. Its effectiveness in reducing harmful emissions during the production of plastics has garnered attention.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Polymer Industry | Plasticizers for PVC, flame retardants |
| Biological Research | Antimicrobial activity studies |
| Environmental Science | Pollution mitigation strategies |
Case Studies
-
Flame Retardancy in Automotive Materials
- A study conducted on the application of this compound in automotive interior materials demonstrated a significant reduction in flammability compared to traditional materials. The incorporation of this compound enhanced the safety profile of vehicles while maintaining aesthetic qualities.
-
Antimicrobial Properties
- Research exploring the antimicrobial effects of this compound derivatives revealed promising results against various bacterial strains. The findings suggest potential applications in healthcare settings, particularly for coatings on medical devices to prevent infection.
-
Environmental Impact Assessment
- An environmental study assessed the impact of this compound on aquatic ecosystems. Results indicated minimal bioaccumulation and toxicity levels, supporting its use as a safer alternative to other chemical additives commonly used in plastics.
Wirkmechanismus
The mechanism of action of furfuryl alcohol, phosphate (3:1) involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
tris(oxolan-2-ylmethyl) phosphate can be compared with other similar compounds such as:
Furfuryl Alcohol: A precursor to furfuryl alcohol, phosphate (3:1), used in the production of resins and polymers.
Tetrahydrofurfuryl Alcohol: A reduced form of furfuryl alcohol, used as a solvent and in the synthesis of fine chemicals.
Furoic Acid: An oxidized form of furfuryl alcohol, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific molar ratio and the combination of properties from both furfuryl alcohol and phosphoric acid. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
10427-00-6 |
|---|---|
Molekularformel |
C15H27O7P |
Molekulargewicht |
350.34 g/mol |
IUPAC-Name |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
InChI-Schlüssel |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Kanonische SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Key on ui other cas no. |
10427-00-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















